2-(2-Chloroethyl)-5-methoxy-1,3,4-thiadiazole
CAS No.: 84353-08-2
Cat. No.: VC4230157
Molecular Formula: C5H7ClN2OS
Molecular Weight: 178.63
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84353-08-2 |
|---|---|
| Molecular Formula | C5H7ClN2OS |
| Molecular Weight | 178.63 |
| IUPAC Name | 2-(2-chloroethyl)-5-methoxy-1,3,4-thiadiazole |
| Standard InChI | InChI=1S/C5H7ClN2OS/c1-9-5-8-7-4(10-5)2-3-6/h2-3H2,1H3 |
| Standard InChI Key | USMSWADEUHQNFP-UHFFFAOYSA-N |
| SMILES | COC1=NN=C(S1)CCCl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula, C₅H₇ClN₂OS, reflects a five-membered 1,3,4-thiadiazole ring system. Key structural features include:
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Position 2: A 2-chloroethyl group (-CH₂CH₂Cl), imparting electrophilic reactivity due to the chlorine atom’s polarizability.
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Position 5: A methoxy group (-OCH₃), enhancing solubility in polar solvents and influencing electronic distribution across the ring.
Spectral Characterization
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Infrared (IR) Spectroscopy: Stretching vibrations at ~1,662 cm⁻¹ (C=O amide) and ~3,327 cm⁻¹ (N-H) have been observed in analogous thiadiazole derivatives, suggesting similar bonding patterns .
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Nuclear Magnetic Resonance (NMR): For structurally related compounds, proton environments include δ 3.82 ppm (singlet for -OCH₃) and δ 4.23 ppm (triplet for -CH₂Cl), with coupling patterns confirming substituent orientation .
Physicochemical Data
| Property | Value |
|---|---|
| Molecular Weight | 178.63 g/mol |
| Melting Point | Not reported |
| Solubility | Limited data; soluble in chloroform, ethanol |
| Partition Coefficient (LogP) | Estimated ~1.8 (moderate lipophilicity) |
Synthetic Methodologies
Cyclization of Thiosemicarbazides
A primary route involves the reaction of thiosemicarbazides with carbonyl compounds under acidic conditions. For example, cyclization of 2-chloroethyl thiosemicarbazide with methoxy-substituted ketones yields the target compound via intramolecular dehydration . Key steps include:
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Thiosemicarbazide Formation: Reaction of hydrazine hydrate with carbon disulfide and amines.
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Cyclization: Acid-catalyzed ring closure, often using HCl or acetic acid, to form the 1,3,4-thiadiazole core .
Example Protocol (Adapted from ):
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Step 1: Reflux 2-chloroethyl thiosemicarbazide (3.6 mmol) with 50% acetic acid (15 mL) for 1 hour.
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Step 2: Add water (15 mL) and concentrated HCl (3 mL), reflux for 5 minutes.
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Step 3: Neutralize with NaHCO₃, precipitate product, and recrystallize from ethanol/water.
Solid-Phase Synthesis
A patent describes a solvent-free approach using phosphorus pentachloride (PCl₅) as a cyclizing agent:
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Grind thiosemicarbazide, carboxylic acid, and PCl₅ (1:1.2:1.2 molar ratio) at room temperature.
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Hydrolyze the intermediate with alkaline solution (pH 8–8.2) to isolate the product.
| Compound | Cell Line (IC₅₀) | Reference |
|---|---|---|
| 5-(4-Chlorophenyl)-thiadiazole | SK-OV-3: 19.5 μM | |
| Target Compound | Pending empirical data | — |
Antimicrobial Applications
While direct studies are lacking, structurally similar derivatives demonstrate broad-spectrum activity:
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Bacteria: MIC values of 4–8 μg/mL against Staphylococcus aureus and Escherichia coli .
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Fungi: Inhibition of Aspergillus niger at 16 μg/mL via disruption of ergosterol biosynthesis .
Industrial and Material Science Applications
Agrochemicals
Thiadiazoles serve as precursors for herbicides and insecticides. The chloroethyl group’s reactivity facilitates conjugation with bioactive moieties, enhancing pesticidal efficacy .
Polymer Chemistry
Incorporation into polymers improves thermal stability and flame retardancy. For example, thiadiazole-containing polyamides exhibit decomposition temperatures exceeding 300°C .
Future Research Directions
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Pharmacokinetic Studies: Assess bioavailability and metabolic pathways.
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Structure-Activity Optimization: Modify substituents to enhance selectivity (e.g., replacing chloroethyl with fluorinated groups).
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Green Synthesis: Explore microwave-assisted or catalytic methods to improve yields and reduce waste .
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